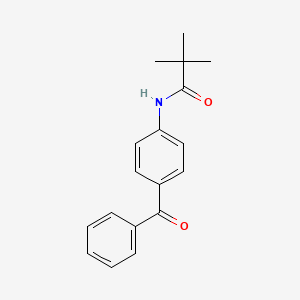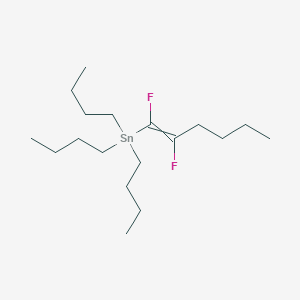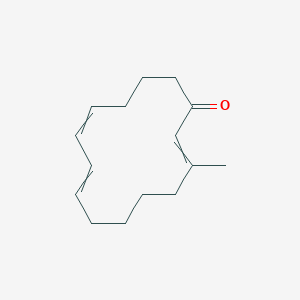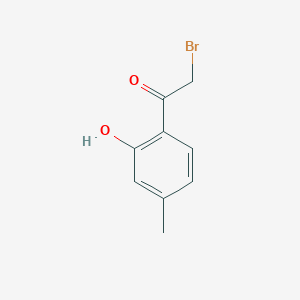![molecular formula C5H4Cl2 B12555304 2,3-Dichlorobicyclo[1.1.1]pent-1-ene CAS No. 143104-83-0](/img/structure/B12555304.png)
2,3-Dichlorobicyclo[1.1.1]pent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorobicyclo[111]pent-1-ene is a unique bicyclic compound characterized by its strained ring system and the presence of two chlorine atoms at the 2 and 3 positions
Métodos De Preparación
The synthesis of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which leads to the formation of the bicyclic structure. The reaction conditions often require specific wavelengths of light and the presence of a photosensitizer to facilitate the cycloaddition process .
Análisis De Reacciones Químicas
2,3-Dichlorobicyclo[1.1.1]pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The strained ring system makes the compound reactive towards addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of larger ring systems.
Aplicaciones Científicas De Investigación
2,3-Dichlorobicyclo[1.1.1]pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of new bonds and the release of strain energy .
Comparación Con Compuestos Similares
2,3-Dichlorobicyclo[1.1.1]pent-1-ene can be compared with other bicyclic compounds such as:
- Tricyclo[2.1.0.02,5]pentane : Contains an additional strained bond, resulting in unique addition and elimination reactions .
Bicyclo[1.1.1]pentane: Lacks the chlorine substituents and is less reactive.
Bicyclo[2.1.1]hexane: Has a different ring size and substitution pattern, leading to different reactivity.
The uniqueness of this compound lies in its combination of a highly strained ring system and the presence of reactive chlorine atoms, making it a versatile compound in various chemical transformations.
Propiedades
Número CAS |
143104-83-0 |
|---|---|
Fórmula molecular |
C5H4Cl2 |
Peso molecular |
134.99 g/mol |
Nombre IUPAC |
2,3-dichlorobicyclo[1.1.1]pent-1-ene |
InChI |
InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2 |
Clave InChI |
PZAFLLHRONHVME-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C1(C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)






![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
methanone](/img/structure/B12555291.png)



![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
